molecular formula C17H17N5O3 B2450735 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034547-82-3

4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No. B2450735
CAS RN: 2034547-82-3
M. Wt: 339.355
InChI Key: VFNCZKONTNLEEX-UHFFFAOYSA-N
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Description

“4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives . These derivatives have been reported to exhibit various biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its analogs have been synthesized through various methods that demonstrate the versatility and reactivity of these molecules. For instance, the treatment of certain ethoxymethylene compounds under specific conditions leads to the formation of fused pyran-2-ones, showcasing the reactivity of these compounds in forming complex heterocyclic systems (Kočevar et al., 1992). This process highlights the potential of such compounds in synthesizing new chemical entities with diverse structural features.

Biological Activities

Research has also explored the biological activities of compounds structurally related to 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide. Some derivatives have shown significant antimicrobial properties, indicating the potential for developing new therapeutic agents (Abunada et al., 2008). Additionally, certain synthesized compounds have demonstrated anti-influenza virus activity, particularly against the H5N1 strain, suggesting a potential avenue for antiviral drug development (Hebishy et al., 2020).

Pharmacological Implications

The pharmacological implications of these compounds are significant, with some showing potent inhibitory effects on specific enzymes, such as phosphodiesterase type 4 inhibitors. This highlights their potential in treating conditions related to the enzymatic pathways these inhibitors affect (Raboisson et al., 2003). Furthermore, the structure-activity relationship (SAR) studies of these compounds could provide valuable insights into designing more effective and selective therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of the compound 4-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

This compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these targets, thereby disrupting the signaling pathways they are involved in . The disruption of these pathways leads to changes in cellular processes such as cell growth and angiogenesis .

Biochemical Pathways

The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell growth and angiogenesis . This is achieved through the compound’s inhibitory effects on its targets, c-Met and VEGFR-2, and the subsequent disruption of the signaling pathways they are involved in . The compound has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

properties

IUPAC Name

4-acetyl-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-3-25-17-15-21-20-14(22(15)9-8-18-17)10-19-16(24)13-6-4-12(5-7-13)11(2)23/h4-9H,3,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNCZKONTNLEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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